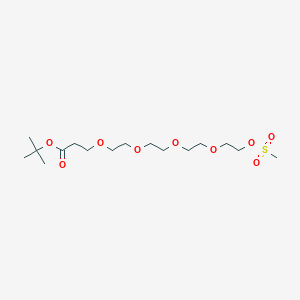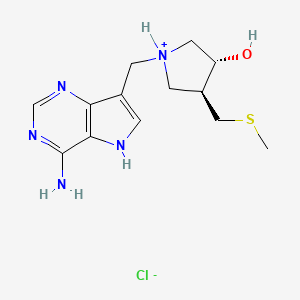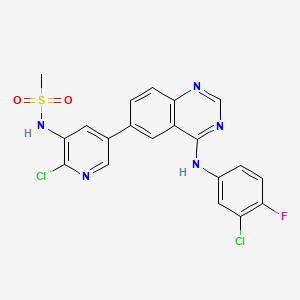
N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester)
Vue d'ensemble
Description
N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is a branched polyethylene glycol (PEG) linker featuring an azide group and a t-butyl ester group. The azide group is reactive with alkynes or cyclooctynes in Click Chemistry reactions, while the amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls .
Applications De Recherche Scientifique
N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) has diverse applications in scientific research:
Chemistry: Used as a PEG linker in Click Chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
Target of Action
N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester), also known as N-(Azido-PEG2)-N-bis(PEG4-Boc), is a branched PEG linker . The primary targets of this compound are alkyne or cyclooctyne groups, with which it reacts via Click Chemistry . The compound also interacts with carboxylic acids, activated NHS esters, and carbonyls .
Mode of Action
The azide group in the compound reacts with alkyne or cyclooctyne groups in a Click Chemistry reaction . This reaction is highly selective and efficient, allowing for the formation of a stable triazole ring. The amino group in the compound is reactive with carboxylic acids, activated NHS esters, and carbonyls .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of a stable triazole ring, a process that is part of the Click Chemistry reaction . This reaction is used in various biochemical pathways, particularly in the field of drug delivery, where it enables the conjugation of drugs to specific biological targets.
Pharmacokinetics
The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the formation of a stable triazole ring via a Click Chemistry reaction . This reaction enables the conjugation of drugs or other molecules to specific biological targets, which can be useful in drug delivery and other biomedical applications.
Analyse Biochimique
Biochemical Properties
In biochemical reactions, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) interacts with various enzymes, proteins, and other biomolecules. For instance, the amino group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls . These interactions are essential for the formation of stable conjugates, which can be used in various biochemical assays and experiments.
Cellular Effects
N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) has significant effects on various types of cells and cellular processes. This compound can influence cell function by modifying cell surface proteins or intracellular biomolecules. For example, the azide group can be used to label cell surface proteins, allowing researchers to track and study these proteins in live cells .
Molecular Mechanism
The molecular mechanism of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) involves its ability to form stable triazole linkages with alkynes or cyclooctynes through click chemistry. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) can change over time. This compound is generally stable under standard storage conditions, such as -20°C . Its stability and activity can be influenced by various factors, including temperature, pH, and the presence of other chemicals.
Dosage Effects in Animal Models
The effects of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) can vary with different dosages in animal models. At low doses, this compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) may exhibit toxic or adverse effects, including cell death or tissue damage.
Metabolic Pathways
N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is involved in various metabolic pathways, particularly those related to the modification of biomolecules. This compound interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages through click chemistry .
Transport and Distribution
Within cells and tissues, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement within the cell . Additionally, the PEG linker in N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) enhances its solubility and distribution in aqueous environments.
Subcellular Localization
The subcellular localization of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material with PEG2 and PEG4 chains.
Esterification: The final step involves the esterification of the PEGylated compound with t-butyl ester groups under mild acidic conditions.
Industrial Production Methods
Industrial production of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Continuous Azidation: Continuous flow reactors for azidation to ensure consistent product quality.
Automated Esterification: Automated systems for esterification to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes or cyclooctynes to form stable triazole linkages.
Substitution Reactions: The amino group can participate in substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides are used under mild conditions.
Major Products
Triazole Linkages: Formed from Click Chemistry reactions.
Amide Bonds: Resulting from substitution reactions with carboxylic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester: Similar structure but with a Boc-protected amine group.
Azido-PEG12-t-butyl ester: Longer PEG chain with similar functional groups.
Uniqueness
N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is unique due to its branched structure, which provides multiple reactive sites for bioconjugation and Click Chemistry applications. This enhances its versatility and efficiency in various scientific and industrial applications .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70N4O14/c1-35(2,3)53-33(41)7-13-43-19-25-49-29-31-51-27-23-47-17-11-40(10-16-46-22-21-45-15-9-38-39-37)12-18-48-24-28-52-32-30-50-26-20-44-14-8-34(42)54-36(4,5)6/h7-32H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUHVUPHHRSFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)




![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)

